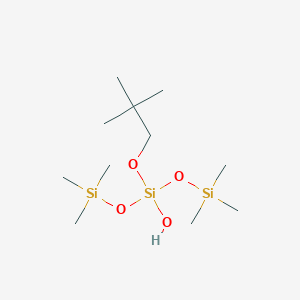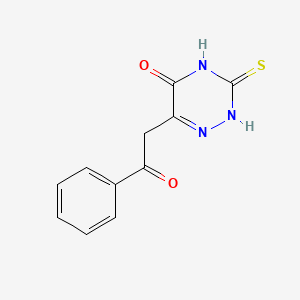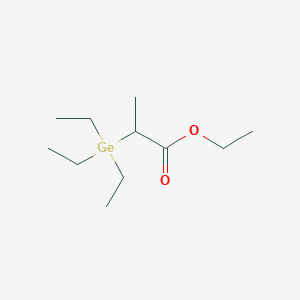![molecular formula C15H9NO6S B14379017 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 88331-46-8](/img/structure/B14379017.png)
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the core benzopyran structure. The introduction of the hydroxyl groups at positions 4 and 7, and the nitrophenyl group at position 3, requires specific reagents and conditions. Commonly used reagents include sulfur-containing compounds and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct substitution and functionalization of the benzopyran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzopyran compounds .
Wissenschaftliche Forschungsanwendungen
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrophenyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one: Similar structure but with different substitution patterns.
4,5-Dihydroxy-3-[(4-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid: Contains similar functional groups but a different core structure.
Uniqueness
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88331-46-8 |
|---|---|
Molekularformel |
C15H9NO6S |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
4,7-dihydroxy-3-(4-nitrophenyl)sulfanylchromen-2-one |
InChI |
InChI=1S/C15H9NO6S/c17-9-3-6-11-12(7-9)22-15(19)14(13(11)18)23-10-4-1-8(2-5-10)16(20)21/h1-7,17-18H |
InChI-Schlüssel |
XCOFIZBNWOANLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
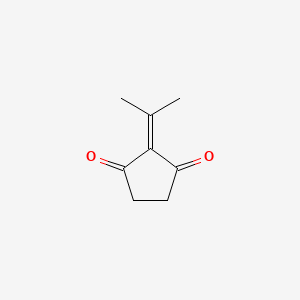
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
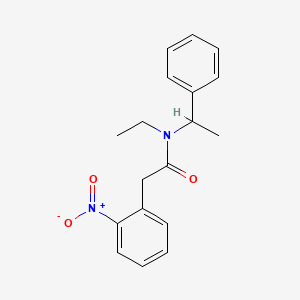
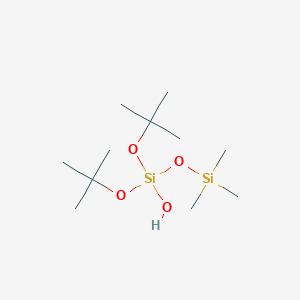
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
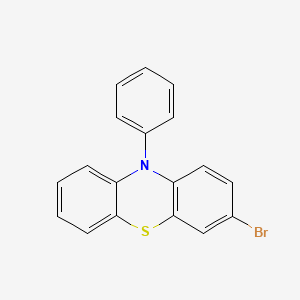
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
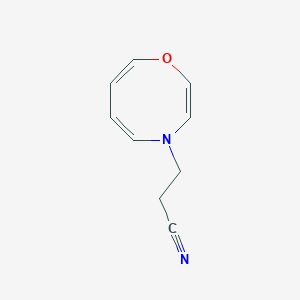

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
